molecular formula C9H13F3N2O4 B2539066 1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate CAS No. 2138098-58-3

1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate

Cat. No.: B2539066
CAS No.: 2138098-58-3
M. Wt: 270.208
InChI Key: NTEACTKHRRMMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate is a chemical compound with the molecular formula C7H12N2O2·C2HF3O2. It is known for its unique spirocyclic structure, which includes an oxygen and two nitrogen atoms within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate typically involves the reaction of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one with trifluoroacetic acid. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves dissolving the starting material in an appropriate solvent, followed by the addition of trifluoroacetic acid. The reaction mixture is then stirred at room temperature until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to control the reaction conditions precisely. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .

Scientific Research Applications

1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate is unique due to its trifluoroacetate counterion, which can influence its solubility, stability, and reactivity. This makes it particularly useful in specific research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

1-oxa-3,8-diazaspiro[4.5]decan-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.C2HF3O2/c10-6-9-5-7(11-6)1-3-8-4-2-7;3-2(4,5)1(6)7/h8H,1-5H2,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEACTKHRRMMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)O2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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